1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, characterized by a pyrrolidine moiety attached to an imidazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and as a synthetic intermediate in organic chemistry.
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one can be classified as:
The synthesis of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize catalysts or specific reaction conditions (such as temperature and solvent choice) to optimize yield and selectivity. For instance, organocatalysts may enhance the efficiency of the synthesis process, particularly in asymmetric synthesis applications .
The molecular structure of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one includes:
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one can participate in several chemical reactions, including:
These reactions are often facilitated by specific conditions such as pH adjustment or the presence of solvent systems that promote reactivity .
The mechanism of action for 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one, particularly in biological contexts like neuropharmacology, involves interaction with neurotransmitter systems. For example:
Research indicates that modifications to the structure can significantly influence its efficacy and selectivity towards biological targets .
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one is typically characterized by:
Key chemical properties include:
Relevant data on melting point, boiling point, and other thermodynamic properties would typically be obtained from experimental measurements or supplier data sheets .
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one has several applications in scientific research:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as a fundamental structural motif in drug design due to its distinct three-dimensional (3D) characteristics and stereochemical influence. Unlike planar aromatic systems, pyrrolidine exhibits sp³-hybridization, enabling broader exploration of pharmacophore space and enhanced target engagement through pseudorotation—a conformational flexibility that optimizes binding interactions with biomolecules [2]. This scaffold contributes significantly to molecular complexity, a key descriptor for clinical success, by introducing chiral centers that improve druggability parameters such as solubility and lipophilicity [2]. Comparative physicochemical analyses reveal pyrrolidine’s advantages over aromatic counterparts like pyrrole: It displays a lower calculated logP (0.459 vs. 0.750), higher hydrogen-bond basicity (pKBHX = 2.59 vs. 0.15), and improved aqueous solubility (predicted logS = 0.854 vs. -0.175), supporting enhanced bioavailability [2].
Table 1: Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
| Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
| LogP | 0.459 | 0.750 | 3.000 |
| LogS | 0.854 | -0.175 | -2.642 |
| H-Bond Acceptor | 1.5 | 0.5 | 0 |
| Polar Surface Area | 16.464 Ų | 13.964 Ų | 0 Ų |
These properties underpin pyrrolidine’s prevalence in FDA-approved drugs (37 as of 2021) and natural products with antimicrobial, anticancer, and CNS activities [2] [4]. The scaffold’s stereogenicity allows precise chiral drug design, critical for enantioselective protein binding, as exemplified by L-proline derivatives used in stereocontrolled syntheses [2] [4].
Imidazolidin-2-one, a cyclic urea derivative, functions as a versatile pharmacophore due to its hydrogen-bonding capacity and metabolic stability. Its polar surface area (PSA ≈ 50–60 Ų) and dipole moment (∼4 D) facilitate target interactions, particularly with enzymes and receptors requiring polar contacts [6] [8]. This heterocycle features in clinically significant agents such as:
Synthetic methodologies highlight its adaptability: Acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas enables regioselective 4-(hetero)arylimidazolidinone synthesis, while transition-metal-catalyzed routes (e.g., Rh-catalyzed C–H amination) support complex derivatives [6]. Functionally, imidazolidin-2-one serves as a conformationally restrained urea bioisostere, enhancing binding affinity in protease inhibitors and GPCR modulators. For example, 1-(2-hydroxyethyl)imidazolidin-2-one acts as a key synthon for HIV-1 integrase inhibitors and MDM2-p53 interaction antagonists [8].
The fusion of pyrrolidine and imidazolidin-2-one generates hybrid scaffolds with orthogonal stereoelectronic properties, enabling multitarget engagement and improved selectivity. The pyrrolidine moiety provides 3D vectorality and chirality, while the imidazolidinone contributes planar rigidity and H-bond donor/acceptor pairs [3] [7]. This synergy is evidenced in:
Table 2: Bioactive Hybrids Featuring Pyrrolidine-Imidazolidinone Motifs
| Hybrid Structure | Biological Target | Activity | Key Advantage |
|---|---|---|---|
| 1-(Benzothiazol-6-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one | CYP17 (Prostate cancer) | IC₅₀ = 12 nM | Enhanced steric occlusion in enzyme cavity |
| 5-Phenyl-2-[3-(2-phenylpyrrolidin-1-yl)propyl]-2H-tetrazole | Candida albicans biofilm | MIC = 8 µg/mL | Dual membrane penetration & enzyme inhibition |
| RTI-118 (Piperazine-imidazolidinone-pyrrolidine) | Neuropeptide S receptor | Ke = 109 nM; blocks cocaine self-administration | Improved solubility vs. SHA-68 analog |
Synthetic strategies for 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one exploit iminium ion cyclization or N-alkylation of pyrrolidine precursors with imidazolidinone electrophiles [7]. The hybridization often expands the pharmacophore perimeter, allowing simultaneous interaction with divergent binding pockets—e.g., in kinase inhibitors where pyrrolidine engages affinity pockets while imidazolidinone anchors to catalytic residues [3] [6].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9